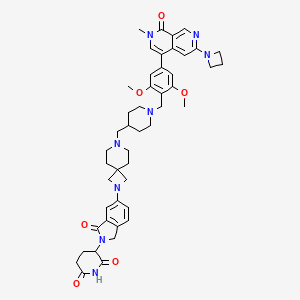

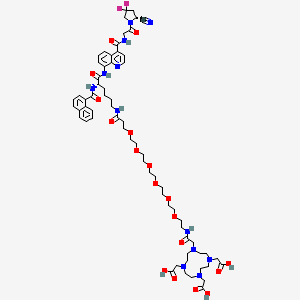

PROTAC BRD9 Degrader-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

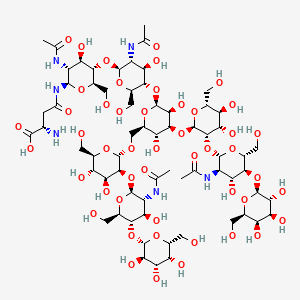

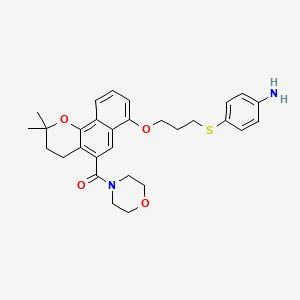

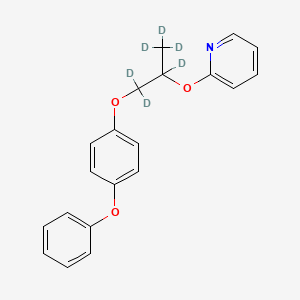

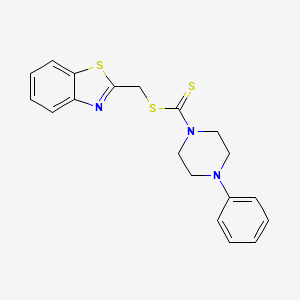

PROTAC BRD9 Degrader-6 es un degradador potente y selectivo de la proteína BRD9 que contiene el dominio bromodominio. Este compuesto forma parte de la clase de quimeras de direccionamiento de proteolisis (PROTAC), que utiliza el sistema ubiquitina-proteasoma para degradar selectivamente las proteínas diana. This compound tiene un valor de IC50 de 0,13 nM, lo que lo convierte en un agente muy efectivo para la investigación sobre trastornos relacionados con el complejo BAF .

Métodos De Preparación

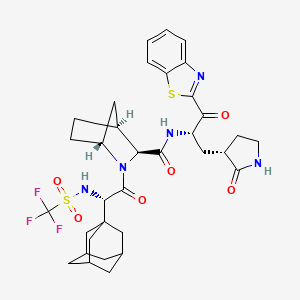

Rutas sintéticas y condiciones de reacción

La síntesis de PROTAC BRD9 Degrader-6 implica la creación de una molécula bifuncional que une un ligando para BRD9 a un ligando para una ligasa de ubiquitina E3 a través de un enlace. La ruta sintética normalmente implica varios pasos, incluida la preparación de los ligandos individuales y el enlace, seguido de su conjugación. Las condiciones de reacción específicas, como la elección del disolvente, la temperatura y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría ampliar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar un control de calidad constante e implementar técnicas de purificación eficientes. El uso de sistemas automatizados de síntesis y purificación puede mejorar la escalabilidad y la reproducibilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

PROTAC BRD9 Degrader-6 se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Que implican el reemplazo de un grupo funcional por otro.

Reacciones de acoplamiento: Utilizadas para unir el ligando BRD9 al ligando de la ligasa E3 a través del enlace.

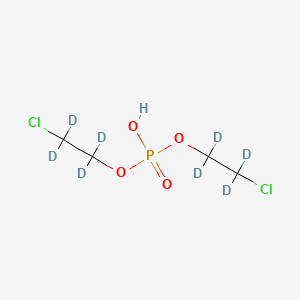

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen:

Disolventes: Dimetilsulfóxido (DMSO), diclorometano (DCM) y metanol.

Catalizadores: Catalizadores a base de paladio para reacciones de acoplamiento.

Grupos protectores: Utilizados para proteger los grupos funcionales durante los pasos intermedios.

Productos principales

El producto principal de estas reacciones es la molécula PROTAC bifuncional, que se puede purificar y caracterizar aún más utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas .

Aplicaciones Científicas De Investigación

PROTAC BRD9 Degrader-6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado para estudiar los mecanismos de degradación de proteínas y el diseño de moléculas bifuncionales.

Biología: Investiga el papel de BRD9 en los procesos celulares y sus interacciones con otras proteínas.

Medicina: Explora posibles aplicaciones terapéuticas para enfermedades como el cáncer, donde BRD9 está implicado en la progresión tumoral.

Industria: Utilizado en el descubrimiento y desarrollo de fármacos, particularmente para atacar proteínas previamente "no farmacológicas" .

Mecanismo De Acción

PROTAC BRD9 Degrader-6 funciona formando un complejo ternario entre BRD9 y una ligasa de ubiquitina E3. Este complejo facilita la ubiquitinación de BRD9, marcándolo para su degradación por el proteasoma. El proceso es catalítico, lo que significa que la molécula PROTAC puede interactuar y degradar repetidamente múltiples moléculas de BRD9 .

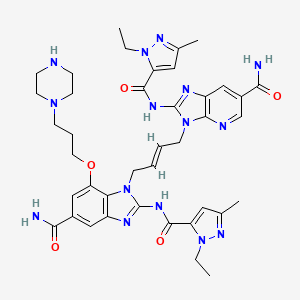

Comparación Con Compuestos Similares

Compuestos similares

I-BRD9: Un inhibidor selectivo de BRD9.

BI-7273: Otro inhibidor selectivo de BRD9.

dBRD9: Un degradador PROTAC similar a PROTAC BRD9 Degrader-6

Singularidad

This compound es único debido a su alta potencia y selectividad para BRD9, así como a su capacidad para inducir la degradación de proteínas dirigidas en lugar de simplemente inhibir la función de la proteína. Esto lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C47H56N8O6 |

|---|---|

Peso molecular |

829.0 g/mol |

Nombre IUPAC |

3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57) |

Clave InChI |

OBNRBCUHEAAFPS-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)

![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)